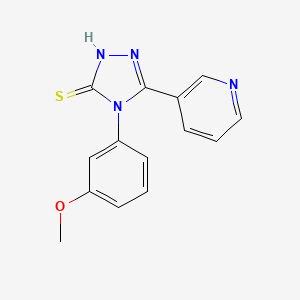
Cefsulodin monobactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le cefsulodin monobactam est un antibiotique céphalosporine de troisième génération particulièrement efficace contre Pseudomonas aeruginosa. Il a été découvert par la société pharmaceutique Takeda en 1977 et est connu pour son utilisation dans les milieux sélectifs pour isoler les micro-organismes Yersinia . Ce composé est un membre des antibiotiques bêta-lactamines, qui se caractérisent par leur capacité à inhiber la synthèse de la paroi cellulaire bactérienne.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le cefsulodin monobactam est synthétisé par une série de réactions chimiques qui impliquent la formation du cycle bêta-lactame, qui est crucial pour son activité antibactérienne. La synthèse commence généralement par la préparation de l'acide 7-amino-céphalosporanique (7-ACA), qui sert de structure de base. Le processus implique des réactions d'acylation, de cyclisation et de sulfonation dans des conditions contrôlées pour garantir la stabilité et l'activité du produit final .
Méthodes de production industrielle
La production industrielle du this compound implique des processus de fermentation à grande échelle utilisant des souches spécifiques de micro-organismes qui produisent les composés précurseurs. Ces précurseurs sont ensuite modifiés chimiquement par une série d'étapes de synthèse pour obtenir l'antibiotique final. Le processus de production est optimisé pour un rendement et une pureté élevés, garantissant que l'antibiotique répond à des normes de qualité strictes .
Analyse Des Réactions Chimiques
Types de réactions
Le cefsulodin monobactam subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les chaînes latérales contenant du soufre, affectant la stabilité et l'activité du composé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au cycle bêta-lactame, affectant potentiellement ses propriétés antibactériennes.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Ces réactions sont généralement effectuées à des températures et des pH contrôlés pour maintenir l'intégrité du cycle bêta-lactame .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun ayant des propriétés antibactériennes uniques. Ces dérivés sont souvent testés pour leur efficacité contre différentes souches bactériennes afin d'identifier de nouveaux antibiotiques potentiels .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des antibiotiques bêta-lactamines.
Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de résistance bactérienne et le rôle des bêta-lactamases dans la dégradation des antibiotiques.
Médecine : Le this compound est utilisé dans des études cliniques pour évaluer son efficacité contre diverses infections bactériennes, en particulier celles causées par Pseudomonas aeruginosa.
Industrie : Il est utilisé dans le développement de milieux sélectifs pour isoler des micro-organismes spécifiques, tels que Yersinia, dans les tests de l'eau et des aliments
Mécanisme d'action
Le this compound exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Il se lie aux protéines de liaison à la pénicilline (PBP) sur la membrane cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycane, qui sont essentielles pour la résistance et la rigidité de la paroi cellulaire. Cette inhibition conduit à l'affaiblissement et à la lyse éventuelle de la cellule bactérienne .
Applications De Recherche Scientifique
Cefsulodin monobactam has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the role of beta-lactamases in degrading antibiotics.
Medicine: this compound is used in clinical studies to evaluate its efficacy against various bacterial infections, particularly those caused by Pseudomonas aeruginosa.
Industry: It is employed in the development of selective media for isolating specific microorganisms, such as Yersinia, in water and food testing
Mécanisme D'action
Cefsulodin monobactam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to the weakening and eventual lysis of the bacterial cell .
Comparaison Avec Des Composés Similaires
Composés similaires
Ceftazidime : Une autre céphalosporine de troisième génération avec un large spectre d'activité contre les bactéries gram-négatives.
Aztréonam : Un antibiotique monobactam efficace contre les bactéries gram-négatives aérobies, mais qui n'a pas d'activité contre les bactéries gram-positives et les anaérobies.
Imipénème : Un antibiotique carbapénème avec un large spectre d'activité, y compris l'efficacité contre de nombreuses souches bactériennes résistantes
Unicité
Le cefsulodin monobactam est unique en raison de sa grande spécificité pour Pseudomonas aeruginosa et de son utilisation dans les milieux sélectifs pour isoler les micro-organismes Yersinia. Sa stabilité contre les bêta-lactamases et son activité antibactérienne ciblée en font un outil précieux dans les milieux cliniques et de recherche .
Propriétés
Numéro CAS |
86710-50-1 |
|---|---|
Formule moléculaire |
C11H12N2O8S2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(3S)-2-oxo-3-[[(2R)-2-phenyl-2-sulfoacetyl]amino]azetidine-1-sulfonic acid |
InChI |
InChI=1S/C11H12N2O8S2/c14-10(12-8-6-13(11(8)15)23(19,20)21)9(22(16,17)18)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,14)(H,16,17,18)(H,19,20,21)/t8-,9+/m0/s1 |
Clé InChI |
POSHFKDGEUNGMD-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)S(=O)(=O)O |
SMILES canonique |
C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



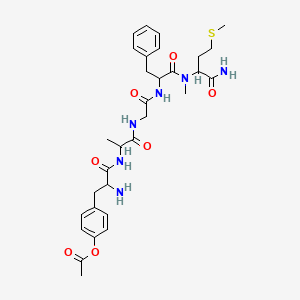
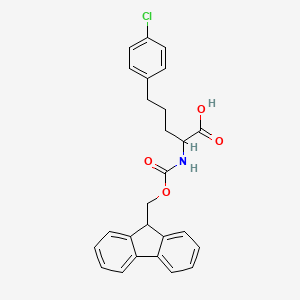
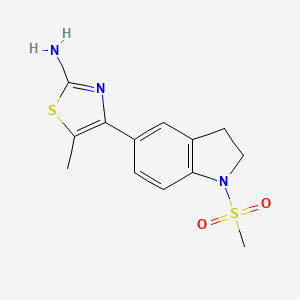
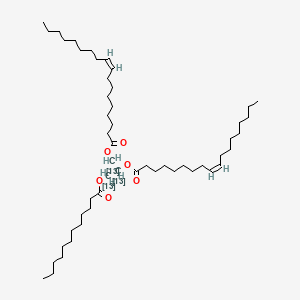

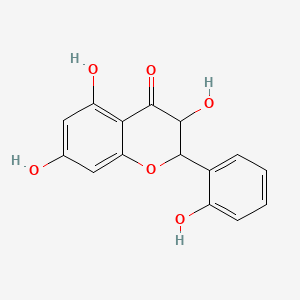
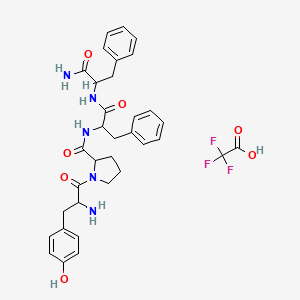

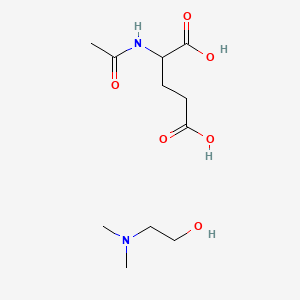
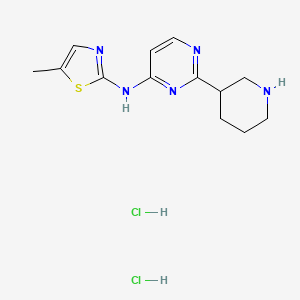
![2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12300695.png)

